2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione
Overview
Description
“2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione”, also known as CCAC, has a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol . It is a chemical compound that can be purchased from various suppliers .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “3,3′-dichloro-4,4′-diamino diphenylmethane” have been synthesized using zeolites HY, Hβ, and HZSM-5 . The synthesis involved the condensation of aromatic amine with formaldehyde, which required acid catalysis .
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis : This compound and its derivatives are of interest due to their potential as intermediates in synthetic organic chemistry. For example, the preparation of 2,2′-Methylenebis(1,3-cyclohexanedione) involves the reaction of 1,3-cyclohexanedione, formaldehyde, and dimethylamine, highlighting a method to achieve high purity and yield under controlled conditions (Wang Li-xian & W. Hong, 2006).
- Crystal Structure Analysis : The study of crystal structures, such as the novel crystal synthesized from 3-nitro-4chlorobenzaldehyde and 5,5-Dimethyl-1,3-cyclohexanedione, provides insights into the molecular geometry and potential applications in materials science (Z. Zhang, R. Li, S. Li, F. Yin, & G. Wang, 2013).
Reactivity and Mechanistic Insights
- Photolysis Studies : Investigations into the photolysis of 4-chloroaniline derivatives offer a deeper understanding of their reactivity and the formation of phenyl cations, which can add to substrates or be reduced, demonstrating the compounds' versatility in synthetic pathways (B. Guizzardi, M. Mella, M. Fagnoni, M. Freccero, & A. Albini, 2001).
- Phase Transition Studies : Research on related cyclohexanedione compounds, like 2-methyl-1,3-cyclohexanedione, reveals interesting phase transitions and conformational changes at low temperatures, which could be relevant for understanding the physical properties of materials based on these structures (A. Katrusiak, 2000).
Synthetic Applications
- Ultrasound-Assisted Synthesis : The use of ultrasound to synthesize 2,2'-arylmethylene bis derivatives demonstrates an eco-friendly approach to chemical synthesis, offering high yields and simplicity in the procedure, which is applicable to a wide range of aromatic aldehydes (Ji-tai Li, Yan-Wei Li, Ya-li Song, & Guofeng Chen, 2012).
- Tetrahydroindole Synthesis : A one-pot, four-component reaction highlights a strategy for constructing tetrahydroindole skeletons, showcasing the flexibility of these compounds in creating complex heterocyclic structures (Shuwen Xue, Yan Li, Lizhong Wang, Jiamin Liu, Xushun Qing, & Cunde Wang, 2016).
Safety and Hazards
properties
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,16H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEWZAUBPBMZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382734 | |
Record name | 2-[(4-chloroanilino)methylene]-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62370-44-9 | |
Record name | 2-[(4-chloroanilino)methylene]-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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